Ethyl 4-bromo-2-(trifluoromethyl)benzoate

Vue d'ensemble

Description

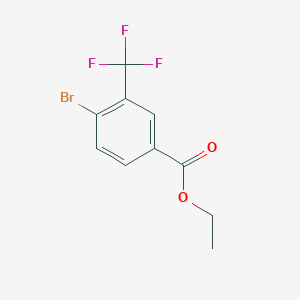

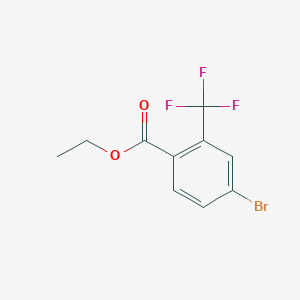

Ethyl 4-bromo-2-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C10H8BrF3O2 . It is a derivative of benzoic acid, which is a common constituent in many different substances . This compound has been used as a reagent in various chemical reactions .

Synthesis Analysis

The synthesis of Ethyl 4-bromo-2-(trifluoromethyl)benzoate can be achieved through various methods. One such method involves the use of trifluoromethyl benzoate (TFBz) as a trifluoromethoxylation reagent . This reagent can be easily prepared from inexpensive starting materials using KF as the only fluorine source .Molecular Structure Analysis

The molecular structure of Ethyl 4-bromo-2-(trifluoromethyl)benzoate is characterized by the presence of a benzoate group (C6H5COO-) and a trifluoromethyl group (CF3) attached to the benzene ring . The bromine atom is also attached to the benzene ring, making this compound a brominated derivative of benzoic acid .Chemical Reactions Analysis

Ethyl 4-bromo-2-(trifluoromethyl)benzoate has been used in various chemical reactions. For instance, it has been used in the trifluoromethoxylation–halogenation of arynes, nucleophilic substitution of alkyl (pseudo)halides, cross-coupling with aryl stannanes, and asymmetric difunctionalization of alkenes .Physical And Chemical Properties Analysis

Ethyl 4-bromo-2-(trifluoromethyl)benzoate has a molecular weight of 315.06 . It is a liquid at room temperature . The compound’s density is approximately 1.593 g/cm3 .Applications De Recherche Scientifique

Organic Synthesis and Chemistry

Diels-Alder Reactions for Functionalized Compounds : Ethyl 4-bromo-2-(trifluoromethyl)benzoate and its derivatives have been utilized in Diels-Alder reactions as components to synthesize functionalized (trifluoromethyl)benzenes and pyridines, showcasing their utility in creating complex organic molecules with potential applications in various chemical industries (J. Volle, M. Schlosser, 2002).

Preparation of Aliphatic Polycarbonate Esters : Research demonstrated the use of bromo ethyl carbonate, similar in reactivity to Ethyl 4-bromo-2-(trifluoromethyl)benzoate, for synthesizing novel aliphatic polycarbonate esters with potential applications in biodegradable polymers (Shimon Ben-Shaba, A. Domb, 2006).

Synthesis of Antitumor Agents : The compound played a role in the synthesis of Nilotinib, an antitumor agent, indicating its utility in the development of pharmaceuticals (Wang Cong-zhan, 2009).

Polymer Chemistry and Material Science

Development of Biodegradable Polymers : Ethyl 4-bromo-2-(trifluoromethyl)benzoate derivatives have been explored for the synthesis of pendent carbonate ester groups onto aliphatic polycarbonates, highlighting its importance in creating biodegradable polymers with enhanced degradation properties (Shimon Ben-Shaba, A. Domb, 2006).

Liquid Crystalline Polysiloxanes : It has been used in the synthesis of monomers for side-chain liquid crystalline polysiloxanes, suggesting applications in advanced materials and display technologies (F. Bracon, F. Guittard, et al., 2000).

Medicinal Chemistry and Biology

Anti-Juvenile Hormone Agents : Certain derivatives of Ethyl 4-bromo-2-(trifluoromethyl)benzoate have been identified as partial juvenile hormone antagonists, useful in studies related to insect growth and development control (E. Kuwano, N. Fujita, et al., 2008).

Inhibition of Juvenile Hormone Synthesis : Studies have shown that compounds derived from Ethyl 4-bromo-2-(trifluoromethyl)benzoate inhibit juvenile hormone synthesis in insects, providing insights into insect endocrinology and potential methods for pest control (Y. Kaneko, Kenjiro Furuta, et al., 2011).

Mécanisme D'action

Target of Action

It is known that many benzoate derivatives interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

Benzylic compounds are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the compound’s targets.

Biochemical Pathways

It is known that benzoate derivatives can influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The compound’s physical properties, such as its boiling point of 90°c and density of 1230±006 g/cm3, may influence its bioavailability .

Result of Action

The compound’s interactions with its targets can lead to changes in cellular function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 4-bromo-2-(trifluoromethyl)benzoate. For instance, the compound should be stored in a dry, room temperature environment to maintain its stability . Other factors, such as pH and the presence of other compounds, may also influence its action and efficacy.

Propriétés

IUPAC Name |

ethyl 4-bromo-2-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrF3O2/c1-2-16-9(15)7-4-3-6(11)5-8(7)10(12,13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRJGROUCVPDJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-bromo-2-(trifluoromethyl)benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-Chloro-5-(trifluoromethyl)phenyl]-1-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}urea](/img/structure/B1440281.png)